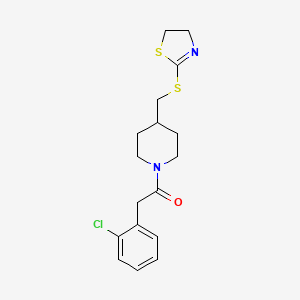

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

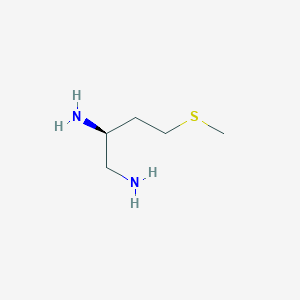

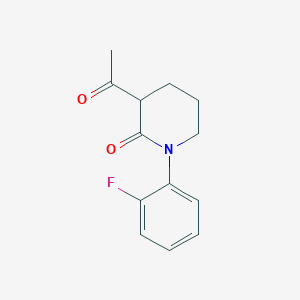

The compound 2-((1-(2-Amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds.

Synthesis Analysis

The synthesis of related imidazole derivatives has been explored in the literature. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to the formation of pyrimido[1,2-a]benzimidazoles, which can undergo further chemical transformations to yield a variety of compounds with potential pharmacological properties . Although the specific synthesis of 2-((1-(2-Amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is confirmed using techniques such as 1H NMR, FTIR, MS, and elemental analysis . These methods provide detailed information about the molecular framework and functional groups present in the compound. X-ray analysis can also be employed to determine the precise three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, catalytic hydrogenation can reduce certain double bonds, while treatment with amines can lead to the formation of monoamides . The reactivity of the imidazole ring allows for protonation at specific nitrogen atoms, which is a critical aspect in the determination of pKa values and, consequently, the compound's behavior in different pH environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as acidity constants, can be determined using UV spectroscopic studies. The pKa values indicate the compound's acidity or basicity, which is essential for understanding its solubility, stability, and interaction with biological targets . These properties are crucial for the development of drug precursors and can influence the pharmacokinetics and pharmacodynamics of the resulting pharmaceutical agents.

科学的研究の応用

Synthesis and Biological Activity

Synthesis of Pyrimido[1,2‐a]benzimidazoles : A study details the synthesis of methyl 1, 2-dihydro-2-oxo-pyrimido[1, 2-a]benzimidazole-4-carboxylate and its derivatives through the reaction of 2-aminobenzimidazole and dimethyl acetylenedicarboxylate. The compounds were further modified to explore their chemical properties, highlighting a methodological approach to developing novel benzimidazole derivatives with potential for diverse applications (Troxler & Weber, 1974).

Antibacterial Activity of Benzimidazole-based Pyrimidine Derivatives : Another study synthesized and characterized N-(4-(1H-benzo(d)imidazole-2-yl)-2-(4-hydroxy-6-methyl pyrimidine-2-yl thio) acetamide derivatives from 2-(4-aminophenyl) benzimidazole, showing significant antibacterial activity. This underscores the potential of benzimidazole derivatives in antimicrobial research (Kumaraswamy Gullapelli et al., 2014).

Chemical Properties and Applications

pKa Determination of Benzimidazole Derivatives : The acidity constants of benzimidazole acetamide derivatives were determined, providing essential insights into their chemical behavior. This information is crucial for developing compounds with desired properties for various scientific applications (Duran & Canbaz, 2013).

Synthesis and Evaluation as Antioxidants : Benzimidazole derivatives were synthesized and evaluated as antioxidants for base oil, showcasing the utility of these compounds in enhancing the oxidative stability of industrial materials (Basta et al., 2017).

特性

IUPAC Name |

2-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c16-13(21)8-19-12(9-20)7-18-15(19)23-10-14(22)17-6-11-4-2-1-3-5-11/h1-5,7,20H,6,8-10H2,(H2,16,21)(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESINWXVGUZSJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(N2CC(=O)N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-Fluoro-2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3011784.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3011786.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B3011790.png)

![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3011792.png)